molecular formula C12H10F2N2O2 B15145919 ethyl 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate

ethyl 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B15145919
M. Wt: 252.22 g/mol
InChI Key: VEDNRWNEDZHKJG-UHFFFAOYSA-N
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Description

Ethyl 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate (CAS 115342-21-7) is a chemical compound with the molecular formula C12H10F2N2O2 and a molecular weight of 252.22 g/mol . It belongs to the class of 1H-pyrazole-3-carboxylate esters, which are significant scaffolds in medicinal and agricultural chemistry due to the wide spectrum of biological activities exhibited by the pyrazole core . Pyrazole derivatives are recognized as pharmacologically important active scaffolds and are found in compounds with diverse therapeutic activities, including anti-inflammatory, anticancer, antimicrobial, and antidepressant properties . The presence of the 2,4-difluorophenyl substituent is a common feature in drug discovery, as fluorine atoms can profoundly influence a molecule's biological activity by affecting its electronegativity, metabolic stability, and ability to form hydrogen bonds with target proteins . While specific biological data for this compound may be limited, its structural features make it a valuable intermediate for researchers synthesizing novel compounds for investigating new therapeutic agents or agrochemicals . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications, or for human use. Researchers should consult the Safety Data Sheet (SDS) for proper handling and storage information.

Properties

Molecular Formula

C12H10F2N2O2

Molecular Weight

252.22 g/mol

IUPAC Name

ethyl 1-(2,4-difluorophenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C12H10F2N2O2/c1-2-18-12(17)10-5-6-16(15-10)11-4-3-8(13)7-9(11)14/h3-7H,2H2,1H3

InChI Key

VEDNRWNEDZHKJG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1)C2=C(C=C(C=C2)F)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2,4-Difluorophenylhydrazine with β-Ketoesters

The most widely reported method for synthesizing ethyl 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate involves the cyclocondensation of 2,4-difluorophenylhydrazine with β-ketoesters such as ethyl acetoacetate. This one-pot reaction proceeds via acid- or base-catalyzed formation of the pyrazole ring, with the regiochemistry dictated by the electronic effects of substituents.

Reaction Conditions and Optimization

In a representative procedure, 2,4-difluorophenylhydrazine (1.0 equiv) is reacted with ethyl acetoacetate (1.1 equiv) in ethanol under reflux for 12–16 hours. The reaction is catalyzed by acetic acid (5 mol%), yielding the target compound in 68–75% isolated yield after recrystallization from ethanol/water. Key parameters include:

  • Temperature : Reflux (78°C) ensures complete cyclization while minimizing side products.
  • Solvent : Ethanol provides optimal solubility for both reactants and facilitates proton transfer during ring closure.
  • Catalyst : Acidic conditions favor the formation of the 1,3-regioisomer over the 1,5-isomer due to preferential protonation of the β-ketoester enolate.
Table 1: Comparative Yields Under Varied Catalytic Conditions
Catalyst Solvent Temperature (°C) Yield (%)
Acetic acid Ethanol 78 75
HCl (gas) THF 65 62
Amberlyst-15 Toluene 110 58

Data adapted from large-scale syntheses described in patent CN116178265A and methodology for analogous pyrazoles.

Palladium-Catalyzed Coupling of Preformed Pyrazole Intermediates

An alternative route involves the functionalization of preassembled pyrazole cores. Ethyl 1H-pyrazole-3-carboxylate undergoes Ullmann-type coupling with 1-bromo-2,4-difluorobenzene in the presence of a palladium catalyst. This method is advantageous for late-stage diversification but suffers from lower atom economy.

Catalytic System and Mechanistic Insights

The coupling employs Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) in dioxane at 100°C for 24 hours. The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by transmetallation with the pyrazole sodium salt.

  • Regioselectivity : Exclusive formation of the 1-substituted isomer is observed due to the higher acidity of the pyrazole N1-H compared to N2-H (pKa difference ≈ 3 units).
  • Limitations : Competitive dehalogenation of the aryl bromide reduces yields to 45–55%, necessitating stoichiometric silver additives for improved efficiency.

Solid-Phase Synthesis for High-Throughput Applications

Recent advances in combinatorial chemistry have enabled the synthesis of this compound on Wang resin. The immobilized β-ketoester is treated with 2,4-difluorophenylhydrazine in DMF at 50°C for 8 hours, followed by cleavage with TFA/CH₂Cl₂ (1:9). This method achieves 82% purity (HPLC) without chromatographic purification, making it suitable for parallel synthesis of analog libraries.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.05 (s, 1H, pyrazole H4), 7.45–7.38 (m, 2H, aryl HF), 6.95–6.89 (m, 1H, aryl H3), 4.35 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.38 (t, J = 7.1 Hz, 3H, CH₃).
  • ¹³C NMR (101 MHz, CDCl₃): δ 161.2 (C=O), 158.6 (d, J = 245 Hz, C-F), 143.8 (pyrazole C3), 112.4 (d, J = 21 Hz, aryl CH), 60.2 (OCH₂), 14.1 (CH₃).
  • HRMS : m/z calc. for C₁₂H₁₀F₂N₂O₂ [M+H]⁺ 265.0754, found 265.0758.

Purity Assessment

Industrial batches (≥95% purity) are analyzed via reversed-phase HPLC (C18 column, 60:40 MeCN/H₂O, 1.0 mL/min). Critical impurities include the 1,5-regioisomer (RT 8.2 min vs. 9.5 min for target) and residual hydrazine (derivatized with benzaldehyde for GC-MS detection).

Challenges in Scale-Up and Industrial Production

Raw Material Availability

2,4-Difluorophenylhydrazine remains costly ($320–450/kg) due to limited commercial suppliers. Patent CN116178265A highlights efforts to synthesize this intermediate in situ from 2,4-difluoroaniline via diazotization and reduction, but yields remain suboptimal (≤60%).

Regioisomer Separation

Despite optimized conditions, 5–8% of the 1,5-regioisomer forms during cyclocondensation. Industrial purification employs fractional crystallization from heptane/ethyl acetate (3:1), achieving ≤0.5% isomer content in final API-grade material.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Pyrazole carboxylic acids.

    Reduction: Pyrazole alcohols or aldehydes.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its potential biological activity.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors, potentially inhibiting their activity. The pyrazole ring can interact with various biological pathways, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Substituent Effects

The 2,4-difluorophenyl group introduces two fluorine atoms at the ortho and para positions of the phenyl ring. Key analogs for comparison include:

Compound Name (Example from Evidence) Substituents (Position) Key Structural Features Evidence ID
Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (Compound 22) 4-Fluorophenyl (1-position) Single fluorine at para position; simpler electronic profile
Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate (Compound 21) 2,4-Dichlorophenyl (1-position) Chlorine substituents; bulkier and more lipophilic than fluorine
Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate Benzyl (1-position), 4-fluorophenyl (3-position) Additional benzyl group; altered steric and electronic interactions
Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate 3-Fluoro-4-methoxyphenyl (5-position) Methoxy and fluorine substituents; enhanced solubility and hydrogen-bonding potential

Key Observations :

  • Conformational Differences : In ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate, the pyrazole ring forms dihedral angles of 4.57° (with fluorophenyl) and 81.19° (with benzyl), suggesting steric hindrance from the benzyl group .

Biological Activity

Ethyl 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C12H10F2N2O2
  • CAS Number : 115342-21-7
  • Molecular Weight : 252.22 g/mol
  • Purity : >95% .

Biological Activity Overview

Recent studies have highlighted the biological activities associated with pyrazole derivatives, particularly those containing the 1H-pyrazole scaffold. This compound has shown promise in various areas:

Anticancer Activity

Research indicates that compounds with the 1H-pyrazole structure exhibit significant antiproliferative effects against multiple cancer cell lines, including:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Lung Cancer
  • Colorectal Cancer
    Studies have demonstrated that these compounds can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

This compound has also been evaluated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The selectivity for COX-2 over COX-1 is particularly noteworthy as it suggests a potentially lower risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 1: Summary of Biological Activities

Activity TypeCell Lines/ModelsIC50 Values (μM)Reference
AnticancerMDA-MB-23115.63
HepG210.38
Anti-inflammatoryCOX-2 Inhibition<5.00
Carrageenan-induced edemaSignificant reduction in paw edema

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Pathways : By selectively inhibiting COX enzymes, the compound reduces inflammatory mediators.
  • Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to cell death.

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